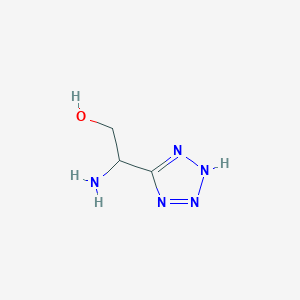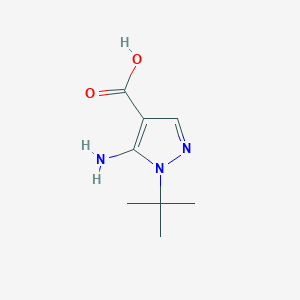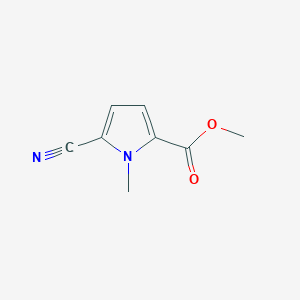
2-Amino-2-(1H-tétrazol-5-yl)éthanol
Vue d'ensemble
Description
2-Amino-2-(1H-tetrazol-5-yl)ethanol is a chemical compound with the molecular formula C3H7N5O It is a tetrazole derivative, characterized by the presence of a tetrazole ring attached to an ethanol moiety
Applications De Recherche Scientifique
2-Amino-2-(1H-tetrazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
Target of Action
Tetrazole derivatives have been found to interact with various human proteins . In particular, they have shown potential biological activity due to their ability to act as acids and bases, and also due to the possibility of prototropic annular tautomerism .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This interaction can lead to changes in the function of the target proteins, affecting cellular processes.
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 2-Amino-2-(1H-tetrazol-5-yl)ethanol could potentially affect pathways where carboxylic acids play a crucial role.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in sar-driven medicinal chemistry analogue syntheses . This suggests that 2-Amino-2-(1H-tetrazol-5-yl)ethanol could potentially have good bioavailability and resistance to metabolic degradation.
Result of Action
Some synthesized compounds containing tetrazole showed significant cytotoxic effects , suggesting that 2-Amino-2-(1H-tetrazol-5-yl)ethanol might also have similar effects.
Action Environment
It’s known that tetrazoles are resistant to biological degradation , suggesting that they could maintain their efficacy in various biological environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-tetrazol-5-yl)ethanol typically involves the reaction of 2-chloroethanol with sodium azide to form 2-azidoethanol. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrazole derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 80-85°C .
Industrial Production Methods: Industrial production of 2-Amino-2-(1H-tetrazol-5-yl)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature and pressure to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-(1H-tetrazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Comparaison Avec Des Composés Similaires
- 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine
- 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole
Comparison: Compared to other tetrazole derivatives, 2-Amino-2-(1H-tetrazol-5-yl)ethanol is unique due to its ethanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other tetrazole derivatives may not be suitable .
Propriétés
IUPAC Name |
2-amino-2-(2H-tetrazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5O/c4-2(1-9)3-5-7-8-6-3/h2,9H,1,4H2,(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXTYQPPBQLAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1=NNN=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)




![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)


![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)



![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)

